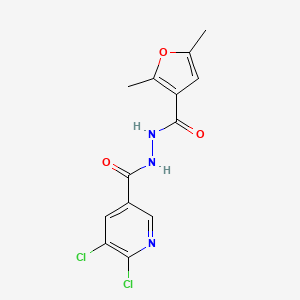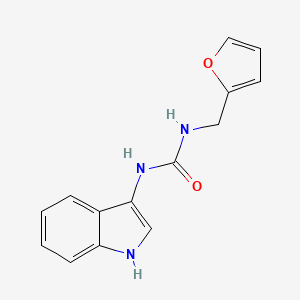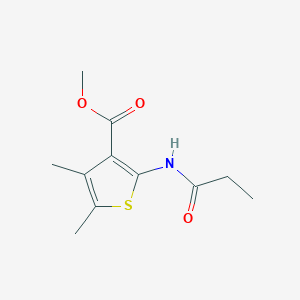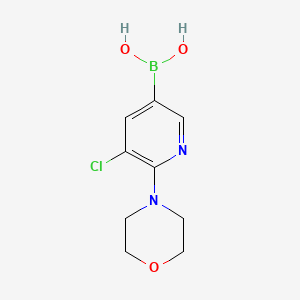
N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years due to its unique mechanism of action. CPI-613 is a small molecule inhibitor that targets the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is a central metabolic pathway in all aerobic organisms.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on compounds related to N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide indicates their potential in synthesizing new antimicrobial agents. For instance, Gouda et al. (2010) demonstrated the synthesis of various compounds with promising antimicrobial activities, indicating the potential of these structures in developing new therapeutic agents (Gouda et al., 2010).
Applications in Herbicide Development
The structure of N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide offers insights into the development of novel herbicides. Qingmin Wang et al. (2004) synthesized a series of similar compounds that exhibited significant herbicidal activities, suggesting the potential of this compound in agricultural applications (Qingmin Wang et al., 2004).
Potential in Antituberculosis Treatment
The structure is also relevant in the context of antituberculosis research. Jeankumar et al. (2013) designed and synthesized a series of compounds that showed promising antituberculosis activity, highlighting the potential application of N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide in this field (Jeankumar et al., 2013).
Cancer Research Applications
In cancer research, compounds with a similar structure have shown potential. Ashraf S. Hassan et al. (2014) synthesized derivatives that were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's relevance in oncological studies (Ashraf S. Hassan et al., 2014).
Insecticidal Agent Development
This compound's structure is also relevant for developing insecticidal agents. Nanees N. Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds that showed potential as insecticidal agents, suggesting a similar application for N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide (Nanees N. Soliman et al., 2020).
Propiedades
IUPAC Name |
N-cycloheptyl-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)19(25)23-17-16(15-11-7-8-12-21-15)24-27-18(17)20(26)22-14-9-5-3-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEICKQLSAUZCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NC3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371913.png)
![3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2371915.png)

![8-[4-(Dimethylamino)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2371917.png)
![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)




![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)

![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)